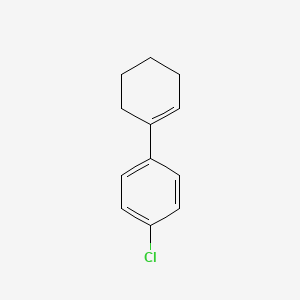
4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 4’ position and a tetrahydro structure in the biphenyl framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the reaction of 4-chlorophenylboronic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at temperatures around 70°C, and requires the use of a base such as barium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-chloro-2,3,4,5-tetrahydro-1,1’-biphenyl alcohol.
Substitution: Formation of 4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl.
科学的研究の応用
Chemistry: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It serves as an intermediate in the synthesis of Venetoclax, a drug used for the treatment of chronic lymphocytic leukemia .
Industry: In the industrial sector, 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used in the production of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of Venetoclax, it contributes to the inhibition of the BCL-2 protein, which plays a role in the regulation of apoptosis. By inhibiting BCL-2, Venetoclax induces apoptosis in cancer cells, thereby exerting its anti-cancer effects .
類似化合物との比較
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with the chlorine atom at the 2’ position.
tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: A derivative used in the synthesis of Venetoclax.
Uniqueness: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry .
特性
CAS番号 |
17380-84-6 |
|---|---|
分子式 |
C12H13Cl |
分子量 |
192.68 g/mol |
IUPAC名 |
1-chloro-4-(cyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H13Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
InChIキー |
PQQHLHBKGIWDLD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)
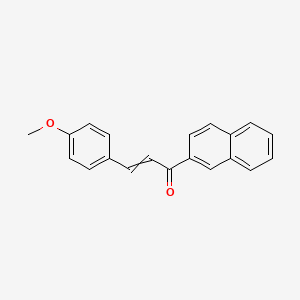
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)
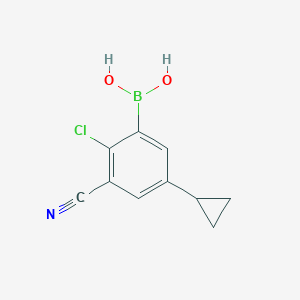
![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
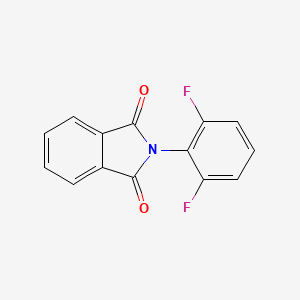
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)
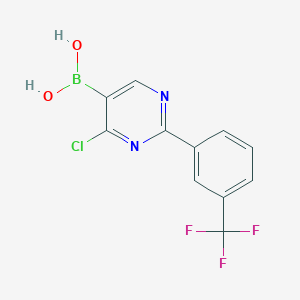
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)
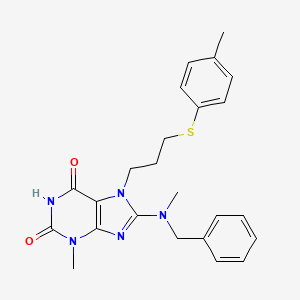
![Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)
![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
